molecular formula C12H12NNaO9 B1312654 Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate CAS No. 89772-41-8

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No. B1312654
CAS RN: 89772-41-8
M. Wt: 337.21 g/mol
InChI Key: XZSCXLWCVBZJEE-BLKPXHQLSA-M
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Description

“Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate” is a complex organic compound. The numbers (2, 3, 4, 5, 6) in the name refer to the carbons that are stereogenic . The compound has been used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves a solution of (2S,3S,4S,5R,6S)-methyl 3,4,5-triacetoxy-6-(4-(hydroxymethyl)-2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylate in ethyl acetate. Tetrahydrofuran and platinum dioxide are added to this solution .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers. The (2S,3S,4S,5R,6S) notation indicates the configuration of these chiral centers .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in reactions involving tetrahydrofuran and platinum dioxide .

Scientific Research Applications

β-Glucuronidase Activity Determination

This compound is commonly used to determine β-glucuronidase activity in various biological samples, such as urine and caecum content digesta from bacteria and bovine liver . It serves as a substrate that, when cleaved by β-glucuronidase, helps measure the enzyme’s activity.

Inhibitory Studies

Researchers have employed 4-Nitrophenyl-beta-D-glucuronic acid to study the inhibitory effects of certain extracts, like those from Phyllanthus amarus, on β-glucuronidase . This can help in understanding how different substances affect enzyme activity.

Biomedical Industry Applications

In the biomedical field, this compound is primarily used as a substrate for detecting and quantifying β-glucuronidase activity in various samples, which is crucial for certain diagnostic processes .

Enzyme Assays

It acts as a chromogenic beta-D-glucosidase substrate used for measuring beta-glucosidase activity in research and in vitro diagnostic analysis . This is important for biochemical enzyme assays.

Microbial Detection

4-Nitrophenyl-beta-D-glucuronic acid is widely used in the detection of β-glucuronidase activity expressed by specific microorganisms, producing a visible signal upon cleavage by the enzyme . This application is significant in microbiology and infectious disease research.

Medical Treatment Research

D-glucuronic acid derivatives, including 4-Nitrophenyl-beta-D-glucuronic acid, have been studied for their anti-inflammatory and antibacterial effects. These properties are particularly relevant in medical treatments for liver diseases .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-glucuronidase . This enzyme is involved in the hydrolysis of glucuronide conjugates, which are formed in the liver to aid in the excretion of potentially harmful substances.

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . When cleaved by the enzyme, it yields a yellow solution, making it useful for detecting the presence and activity of β-glucuronidase.

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSCXLWCVBZJEE-BLKPXHQLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462816
Record name Sodium 4-nitrophenyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate

CAS RN

89772-41-8
Record name Sodium 4-nitrophenyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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